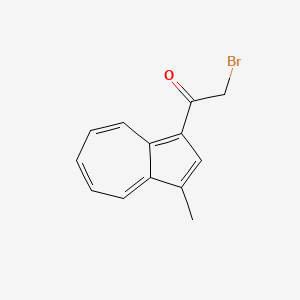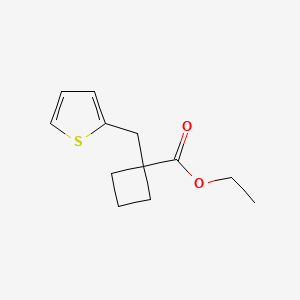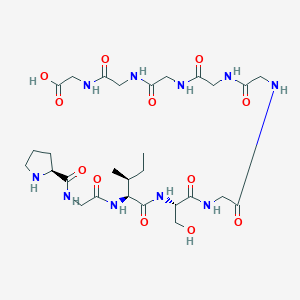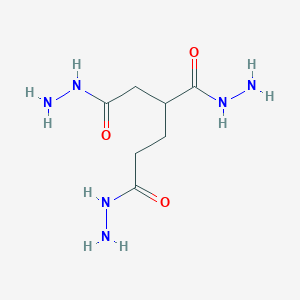![molecular formula C22H23N3O2 B14239757 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid CAS No. 514221-81-9](/img/structure/B14239757.png)
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid is a compound known for its unique structural properties and applications in various scientific fields. This compound features a cyano group and two dimethylamino phenyl groups attached to a penta-2,4-dienoic acid backbone, making it a versatile molecule in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid typically involves a Knoevenagel condensation reaction. This reaction is carried out between m-phenylenediacetonitrile, p-phenylenediacetonitrile, and 4-(dimethylamino)cinnamaldehyde . The reaction conditions often include the use of a base such as piperidine or pyridine in a solvent like ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- 5-[4-(dimethylamino)phenyl]penta-2,4-dienoic acid
Uniqueness
2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid is unique due to its dual dimethylamino phenyl groups, which enhance its electronic properties and make it a valuable compound in the development of advanced materials and sensors .
Propiedades
Número CAS |
514221-81-9 |
|---|---|
Fórmula molecular |
C22H23N3O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C22H23N3O2/c1-24(2)19-10-5-16(6-11-19)21(14-9-18(15-23)22(26)27)17-7-12-20(13-8-17)25(3)4/h5-14H,1-4H3,(H,26,27) |
Clave InChI |
ALPIJNIZXQNJPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)


![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)


![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)


![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)

